molecular formula C18H11F8NO4 B11476674 Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate

Cat. No.: B11476674
M. Wt: 457.3 g/mol
InChI Key: LFBSPNZSMTUBTK-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate is a complex organic compound with the molecular formula C19H13F8NO4 and a molecular weight of 471.3 g/mol . This compound is characterized by the presence of trifluoromethyl and pentafluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate typically involves multiple steps. One common method includes the reaction of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-aminophenyl)propanoate with pentafluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl and pentafluorophenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate is unique due to the presence of both trifluoromethyl and pentafluorophenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various research and industrial applications .

Biological Activity

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(pentafluorophenyl)carbonyl]amino}phenyl)propanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound features a trifluoromethyl group and a pentafluorophenyl moiety, which significantly influence its chemical behavior and biological interactions. The structural formula can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}F8_{8}N2_{2}O3_{3}
  • Molecular Weight : 392.28 g/mol

Mechanisms of Biological Activity

  • Fluorine Substitution Effects : The incorporation of fluorine atoms into organic molecules often enhances their lipophilicity and metabolic stability, which can lead to increased biological activity. Fluorinated compounds have been shown to interact with biological targets more effectively than their non-fluorinated counterparts due to altered electronic properties and hydrogen bonding capabilities .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could be attributed to the steric hindrance introduced by the bulky fluorinated groups, which may block active sites on target enzymes .

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit antimicrobial properties. For instance, a study highlighted the mild antibiotic activity of related fluorinated amino acids derived from Streptomyces cattleya, suggesting that this compound might possess similar characteristics .

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at certain concentrations, the compound could induce apoptosis in tumor cells while exhibiting low toxicity in normal cells. This selectivity makes it a candidate for further development as an anticancer agent .

Case Studies

  • Case Study 1: Anticancer Properties
    In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Mechanistic studies revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
  • Case Study 2: Enzyme Inhibition
    Another study focused on the compound's ability to inhibit the type III secretion system in pathogenic bacteria. At concentrations above 50 µM, significant inhibition was observed in the secretion of virulence factors by E. coli, indicating potential use as an antimicrobial agent targeting bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
AntimicrobialInhibition of E. coli secretion>50
CytotoxicityInduction of apoptosis in cancer cells25
Enzyme InhibitionBlockage of enzymatic activity50

Properties

Molecular Formula

C18H11F8NO4

Molecular Weight

457.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]propanoate

InChI

InChI=1S/C18H11F8NO4/c1-2-31-16(29)17(30,18(24,25)26)7-3-5-8(6-4-7)27-15(28)9-10(19)12(21)14(23)13(22)11(9)20/h3-6,30H,2H2,1H3,(H,27,28)

InChI Key

LFBSPNZSMTUBTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)(C(F)(F)F)O

Origin of Product

United States

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